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for p300/CBP Targeting Content Type: Technical Comparison & Experimental Guide Audience:

Drug Discovery Researchers, Chemical Biologists, and Oncologists.

Executive Summary: The Paradigm Shift
This guide provides a technical comparison between A-485, the gold-standard small-molecule

inhibitor of p300/CBP histone acetyltransferase (HAT) activity, and P-007 (Thalidomide-NH-
CBP/p300 ligand 2), a PROTAC-based degrader.

While A-485 effectively blocks the catalytic function of p300/CBP, it leaves the protein structure

intact. In contrast, P-007 utilizes the ubiquitin-proteasome system (UPS) to physically eliminate

the p300/CBP proteins. This distinction is critical: P-007 abrogates both the enzymatic activity

and the non-enzymatic scaffolding functions of p300/CBP, often resulting in superior

antiproliferative efficacy in resistant cell lines.
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Feature A-485 P-007

Modality Small Molecule Inhibitor
PROTAC (Proteolysis

Targeting Chimera)

Primary Mechanism
Competitive binding to HAT

domain

Ternary complex formation

(Target-Linker-E3)

Ubiquitination

Target Outcome
Blocks Acetylation (H3K27ac,

H3K18ac)

Total Protein Depletion

(p300/CBP loss)

Scaffolding Effect Preserved (Protein remains) Abolished (Protein removed)

Key Metric
IC

(Biochemical/Cellular)

DC

(Degradation Concentration)

Mechanistic Profiles & Chemical Logic
A-485: The Catalytic Blockade
A-485 is a potent, selective, and orally bioavailable inhibitor that competes with Acetyl-CoA for

the active site of the p300/CBP HAT domain.

Selectivity: >1000-fold selective over other HATs (e.g., PCAF, KAT6A).

Limitation: p300/CBP serve as massive scaffolds recruiting transcription factors (e.g., p53,

HIF1

, IRF4). A-485 does not disrupt these protein-protein interactions (PPIs), potentially allowing
residual oncogenic signaling.

P-007: The Degradation Event
P-007 is a heterobifunctional molecule comprising a p300/CBP-binding ligand linked to

Thalidomide (a Cereblon E3 ligase ligand).[1][2][3][4][5][6][7]

Mechanism: It bridges p300/CBP and the E3 ubiquitin ligase Cereblon (CRBN).[4] This

proximity induces the poly-ubiquitination of p300/CBP, marking them for destruction by the
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26S proteasome.

Advantage: "Event-driven" pharmacology allows P-007 to function catalytically (one drug

molecule degrades multiple targets) and removes the scaffolding function.

Visualizing the Mechanism of Action
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Figure 1: Mechanistic divergence between A-485 (competitive inhibition) and P-007

(proteasomal degradation).

Comparative Efficacy Data
The following data summarizes the performance of A-485 versus P-007 (and related degraders

like dCBP-1) in cellular assays.
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Metric A-485 (Inhibitor) P-007 (Degrader) Interpretation

Primary Readout H3K27ac Reduction
Total p300/CBP

Protein Levels

P-007 requires WB for

protein, A-485 for

marks.

Potency

IC

: ~2.6 - 9.8 nM

(Enzymatic)

DC

: < 50 nM (Protein

Loss)

Both are highly potent

nanomolar agents.

Maximal Effect ~90% Acetylation loss
>95% Protein

Depletion

P-007 achieves near-

total target clearance.

Duration

Reversible (requires

continuous

occupancy)

Prolonged (requires

protein resynthesis)

P-007 often shows a

longer "post-antibiotic"

like effect.

c-Myc Suppression Moderate Superior

Myc is highly sensitive

to the loss of p300

scaffolding.

Key Insight: In c-Myc driven cancer lines (e.g., Multiple Myeloma), P-007 often outperforms A-

485 because c-Myc stability relies on the physical interaction with p300, not just its

acetyltransferase activity.

Experimental Protocols: Validating Efficacy
To objectively compare these agents, you must employ distinct validation workflows.

Protocol A: Validating Catalytic Inhibition (A-485)
Objective: Confirm A-485 is engaging the target and blocking HAT activity.

Cell Seeding: Seed LNCaP or MM.1S cells at

cells/mL.

Treatment: Treat with A-485 (Dose curve: 1 nM – 10
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M) for 4-16 hours.

Note: Acetylation marks turn over rapidly; short timepoints are sufficient.

Lysis: Use RIPA buffer supplemented with HDAC inhibitors (e.g., Sodium Butyrate, TSA) to

preserve acetylation marks during lysis.

Western Blot Targets:

Primary: H3K27ac (Cell Signaling #8173) or H3K18ac.

Control: Total H3.

Negative Control: Total p300 (Levels should NOT change).

Protocol B: Validating Degradation (P-007)
Objective: Confirm P-007 is physically removing the protein via the proteasome.

Cell Seeding: As above.

Treatment: Treat with P-007 (Dose curve: 1 nM – 1

M) for 16-24 hours.

Note: Degradation takes time to accumulate; 4 hours may be too short for maximal effect.

Rescue Control (Critical): Pre-treat one arm with MG-132 (10

M) or Pomalidomide (10

M) for 2 hours before adding P-007.

Logic: MG-132 blocks the proteasome; Pomalidomide competes for Cereblon. If P-007

efficacy is blocked by these, it confirms the PROTAC mechanism.

Western Blot Targets:

Primary: p300 (Full length) and CBP.[8][1][2][3][5]
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Downstream: c-Myc (often degrades secondary to p300 loss).

Control: Vinculin or GAPDH (Loading control).

Visualization of Experimental Logic
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Figure 2: Decision tree for validating mechanism-specific outcomes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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